

Application Notes and Protocols for (-)-DMBB Solution Preparation in Electrophysiology Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diberal, (-)-*

Cat. No.: *B12777551*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (-)-DMBB ((-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid), also known as (-)-Diberal, for use in electrophysiology experiments. The information is intended to guide researchers in accurately preparing solutions to study the effects of this anticonvulsant compound on neuronal activity.

Introduction

(-)-DMBB is the levorotatory isomer of the barbiturate DMBB. Like many barbiturates, it acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site on the GABA-A receptor, (-)-DMBB enhances the effect of GABA, increasing the duration of the chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This mechanism underlies its anticonvulsant properties. Electrophysiology studies, such as patch-clamp recordings, are essential for characterizing the precise effects of (-)-DMBB on ion channels and neuronal firing.

Data Presentation

Physicochemical Properties of (-)-DMBB

Property	Value	Source
Full Chemical Name	(-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid	Wikipedia
Synonyms	(-)-Diberal	Wikipedia
Molecular Formula	C ₁₂ H ₂₀ N ₂ O ₃	PubChem
Molecular Weight	240.30 g/mol	PubChem
Appearance	White to off-white solid	ChemicalBook
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	ChemicalBook

Recommended Concentrations for Electrophysiology

Application	Concentration Range	Notes
In vitro electrophysiology (rat spinal cord)	5 μM - 300 μM	Effective in decreasing monosynaptic and polysynaptic reflexes.

Experimental Protocols

Materials

- (-)-DMBB powder
- Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
- Artificial cerebrospinal fluid (aCSF) or other desired extracellular recording solution
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Safety Precautions

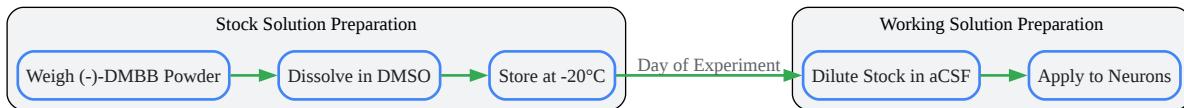
- Always consult the Safety Data Sheet (SDS) for (-)-DMBB and DMSO before handling. As a specific SDS for (-)-DMBB is not readily available, refer to the SDS for similar barbiturates and handle with caution.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Perform all weighing and solution preparation in a chemical fume hood.
- DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

Preparation of 100 mM Stock Solution in DMSO

- Calculation:
 - To prepare a 100 mM stock solution, calculate the required mass of (-)-DMBB using the following formula:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000
 - For 1 mL of 100 mM stock:
 - Mass (mg) = $0.1 \text{ mol/L} \times 0.001 \text{ L} \times 240.30 \text{ g/mol} \times 1000 = 24.03 \text{ mg}$
- Procedure:
 1. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
 2. Carefully weigh 24.03 mg of (-)-DMBB powder and transfer it to the microcentrifuge tube.
 3. Add 1 mL of anhydrous DMSO to the tube.
 4. Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
Gentle warming in a 37°C water bath may aid dissolution.
 5. Visually inspect the solution to ensure no particulates are present.

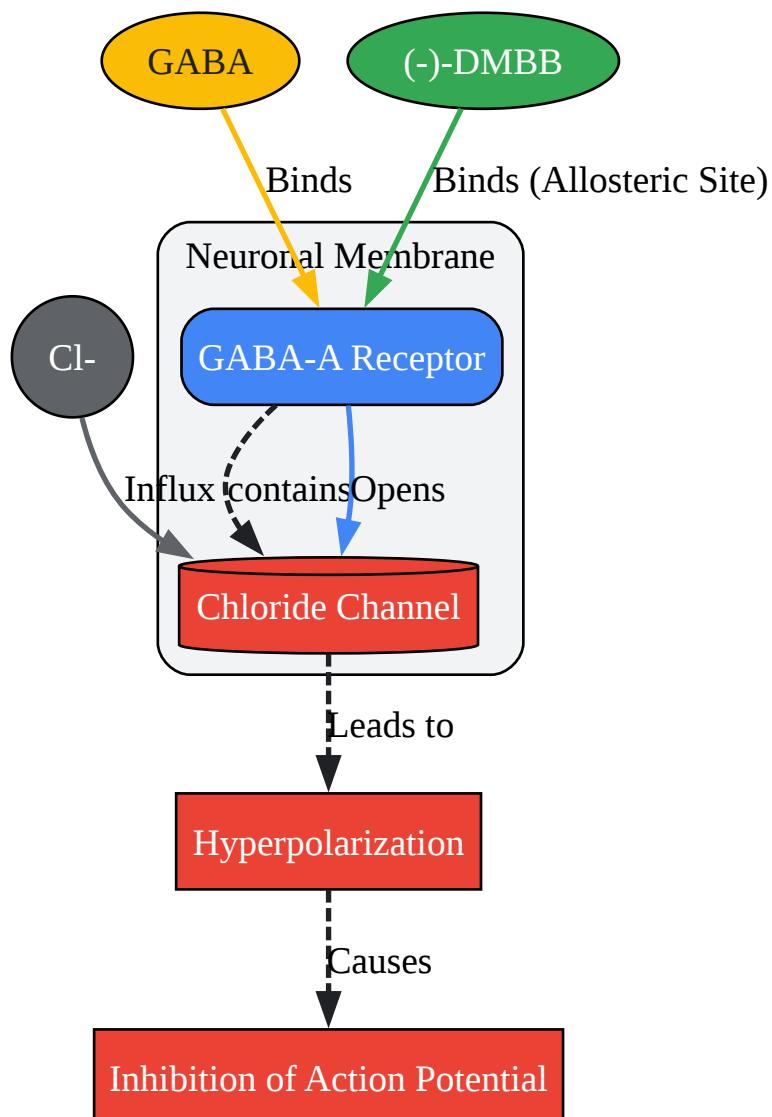
6. Label the tube clearly with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.

Storage of Stock Solution


- Store the 100 mM DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- When stored properly, the stock solution is expected to be stable for several months. Before use, allow an aliquot to thaw completely at room temperature and vortex briefly.

Preparation of Working Solutions in aCSF

Working solutions should be prepared fresh on the day of the experiment by diluting the 100 mM stock solution into the desired extracellular recording solution (e.g., aCSF).


- Calculation:
 - To prepare a final concentration of 10 μ M (-)-DMBB in 10 mL of aCSF:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(100 \text{ mM}) \times V_1 = (0.01 \text{ mM}) \times 10 \text{ mL}$
 - $V_1 = (0.01 \text{ mM} \times 10 \text{ mL}) / 100 \text{ mM} = 0.001 \text{ mL} = 1 \mu\text{L}$
- Procedure:
 1. Pipette 10 mL of aCSF into a sterile tube.
 2. Add 1 μ L of the 100 mM (-)-DMBB stock solution to the aCSF.
 3. Cap the tube and mix thoroughly by inversion or gentle vortexing.
 4. This working solution now contains 10 μ M (-)-DMBB with a final DMSO concentration of 0.01%. This low concentration of DMSO is generally well-tolerated by neuronal preparations. A vehicle control (aCSF with 0.01% DMSO) should be used in parallel experiments.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for (-)-DMBB solution preparation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for (-)-DMBB Solution Preparation in Electrophysiology Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12777551#dmbb-solution-preparation-for-electrophysiology-studies\]](https://www.benchchem.com/product/b12777551#dmbb-solution-preparation-for-electrophysiology-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com